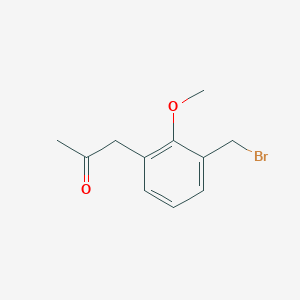

1-(3-(Bromomethyl)-2-methoxyphenyl)propan-2-one

Description

Properties

Molecular Formula |

C11H13BrO2 |

|---|---|

Molecular Weight |

257.12 g/mol |

IUPAC Name |

1-[3-(bromomethyl)-2-methoxyphenyl]propan-2-one |

InChI |

InChI=1S/C11H13BrO2/c1-8(13)6-9-4-3-5-10(7-12)11(9)14-2/h3-5H,6-7H2,1-2H3 |

InChI Key |

NKLIFRHILCRQQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C(=CC=C1)CBr)OC |

Origin of Product |

United States |

Preparation Methods

Structural and Functional Overview

1-(3-(Bromomethyl)-2-methoxyphenyl)propan-2-one features a propan-2-one backbone linked to a benzene ring substituted with a bromomethyl (-CH₂Br) group at position 3 and a methoxy (-OCH₃) group at position 2. The bromomethyl group serves as a reactive site for nucleophilic substitutions, while the methoxy group enhances electron density on the aromatic ring, directing electrophilic reactions to specific positions.

Key Reactivity Profiles

- Bromomethyl Group : Participates in SN₂ reactions with amines, thiols, or alkoxides to form carbon-heteroatom bonds.

- Methoxy Group : Directs electrophilic substitution to the para (position 5) and ortho (position 1) positions relative to itself, influencing regioselectivity in functionalization.

- Ketone Moiety : Engages in condensation reactions, such as Claisen-Schmidt or Mannich reactions, for constructing complex heterocycles.

Synthetic Pathways

Route 1: Sequential Functionalization via Directed Metalation

This three-step pathway begins with 2-methoxybenzaldehyde and employs directed ortho-metalation to install the methyl group.

Step 1: Synthesis of 3-Methyl-2-methoxybenzaldehyde

- Protection : 2-Methoxybenzaldehyde is converted to its dimethyl acetal using trimethyl orthoformate and p-toluenesulfonic acid in methanol (yield: 92%).

- Metalation and Methylation :

- Deprotection : Hydrolysis with hydrochloric acid regenerates the aldehyde (yield: 88%).

Step 2: Formation of 1-(3-Methyl-2-methoxyphenyl)propan-2-one

- Grignard Reaction : 3-Methyl-2-methoxybenzaldehyde reacts with methyl magnesium bromide in THF, forming a secondary alcohol (yield: 78%).

- Oxidation : The alcohol is oxidized to the ketone using pyridinium chlorochromate (PCC) in dichloromethane (yield: 91%).

Step 3: Bromination of the Methyl Group

- Radical Bromination :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | CCl₄ | 72 |

| Catalyst | AIBN | 72 |

| Temperature | Reflux | 72 |

| Alternative solvent | DMF | 68 |

Route 2: Friedel-Crafts Acylation Followed by Bromomethylation

This route prioritizes early introduction of the ketone group.

Step 1: Friedel-Crafts Acylation of 3-Methyl-2-methoxybenzene

- Substrate Preparation : 3-Methyl-2-methoxybenzene is synthesized via Ullmann coupling of 2-methoxyphenol with methyl iodide (CuI, K₂CO₃, DMF, 110°C, yield: 76%).

- Acylation : Reaction with acetyl chloride and AlCl₃ in dichloromethane installs the ketone (yield: 65%).

Step 2: Bromomethylation

Identical to Route 1, Step 3 (yield: 70%).

Route 3: Microwave-Assisted One-Pot Synthesis

Modern protocols leverage microwave irradiation to accelerate reactions:

Reaction Optimization and Challenges

Solvent Effects

Byproduct Formation

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

1-(3-(Bromomethyl)-2-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Formation of azides, thiocyanates, or amines.

Oxidation Reactions: Formation of aldehydes or carboxylic acids.

Reduction Reactions: Formation of alcohols.

Scientific Research Applications

1-(3-(Bromomethyl)-2-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C11H13BrO2. It features a bromomethyl group and a methoxy group attached to a phenyl ring, along with a propan-2-one moiety. It is primarily used as an intermediate in organic synthesis and has potential applications in medicinal chemistry due to its biological activity.

Scientific Research Applications

This compound is used in various chemical reactions and has applications in scientific research.

Chemistry this compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology It is employed in the study of enzyme inhibition and protein-ligand interactions. Its reactivity as an electrophile allows it to interact with various biological molecules, making it a candidate for further investigation in drug development.

Medicine this compound is investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents. Research indicates that it exhibits potential biological activities, including antimicrobial and anticancer properties.

Industry It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-2-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The methoxy group and the carbonyl group in the propan-2-one moiety also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogs

Methoxy-Substituted Propanones

- 1-(2-Methoxyphenyl)propan-2-one (CAS 5211-62-1) : Lacks the bromomethyl group but shares the methoxy-substituted phenyl ring. The absence of bromine reduces its reactivity in nucleophilic substitutions, making it less versatile for further functionalization compared to the target compound .

- 1-(4-Methoxyphenyl)propan-2-one and 1-(3,4-dimethoxyphenyl)propan-2-one : These derivatives () demonstrate how methoxy positioning affects electronic properties. The 2-methoxy group in the target compound may induce steric hindrance and ortho-directing effects during electrophilic substitutions .

Halogenated Derivatives

- 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one : Features bromine and chlorine substituents, enhancing electrophilicity at the ketone group. The target compound’s bromomethyl group offers distinct reactivity, enabling alkylation or cross-coupling reactions .

- 1-(3-(Trifluoromethyl)phenyl)propan-2-one : The electron-withdrawing trifluoromethyl group contrasts with the electron-donating methoxy group in the target compound, altering solubility and stability in synthetic applications (e.g., fenfluramine synthesis in ) .

Sulfur-Containing Derivatives

- 1-(3-(Methylthio)phenyl)propan-2-one (CAS 629646-54-4) : The methylthio group (electron-donating) increases lipophilicity compared to the bromomethyl group. This compound’s molar mass (180.27 g/mol) is lower than the target’s estimated molecular weight (~257.1 g/mol), highlighting differences in physical properties .

- 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one : Combines bromomethyl and trifluoromethylthio groups, creating a highly electron-deficient aromatic system. This compound’s reactivity in substitution reactions may exceed that of the target due to the strong electron-withdrawing trifluoromethylthio group .

Physicochemical Properties

Biological Activity

1-(3-(Bromomethyl)-2-methoxyphenyl)propan-2-one is a compound of interest due to its diverse biological activities. This article aims to summarize the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound is a substituted chalcone, characterized by a bromomethyl group attached to a methoxyphenyl moiety. The synthesis typically involves nucleophilic substitution reactions, often utilizing starting materials such as brominated phenols and propanones.

Antimicrobial Activity

Research has shown that chalcone derivatives exhibit significant antimicrobial activity. For instance, studies have reported that this compound demonstrates effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Properties

This compound has also been investigated for its anticancer potential. In vitro studies indicate that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound appears to modulate key signaling pathways associated with cell survival and proliferation, particularly through the activation of caspases and the downregulation of anti-apoptotic proteins .

Anti-inflammatory Effects

Chalcones are known for their anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent. The inhibition of NF-kB signaling pathways is one proposed mechanism through which this compound exerts its effects .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study examining various chalcone derivatives, this compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate antibacterial activity. This study highlights the potential for developing this compound into a therapeutic agent for bacterial infections .

Case Study 2: Anticancer Activity

A recent investigation into the cytotoxic effects of this compound on HeLa cells revealed an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed that treated cells exhibited increased annexin V positivity, indicative of early apoptosis. This suggests that the compound could be further explored in cancer therapeutics .

Research Findings

Q & A

Q. What are the common synthetic routes for 1-(3-(Bromomethyl)-2-methoxyphenyl)propan-2-one, and what key reaction conditions influence yield?

- Methodological Answer : A typical synthesis involves bromination of a methoxy-substituted phenylpropanone precursor. For example, bromine (Br₂) can be added to an enone intermediate under controlled conditions (e.g., chloroform solvent, 24-hour reaction time) to introduce the bromomethyl group at the 3-position of the aromatic ring. Key factors include stoichiometry (molar ratio of bromine to precursor), temperature (ambient vs. cooled conditions), and solvent choice to minimize dibrominated by-products. Post-reaction purification via distillation or crystallization is critical for isolating the target compound .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Nuclear Magnetic Resonance (NMR) identifies substituent positions (e.g., methoxy and bromomethyl groups via H and C signals). Infrared (IR) spectroscopy confirms the ketone carbonyl stretch (~1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation (e.g., [M+H]+ peak at m/z 271.15 for C₁₁H₁₃BrO₂) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines the structure, resolving bond angles and substituent orientations. Proper crystal growth conditions (e.g., slow evaporation from acetone) are essential for high-resolution data .

Q. What are the primary research applications of this compound in organic chemistry?

- Methodological Answer : This compound serves as a versatile intermediate:

- Synthetic Chemistry : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or alkyl groups via the bromomethyl moiety.

- Medicinal Chemistry : Acts as a scaffold for designing bioactive molecules, leveraging its electron-rich aromatic system for target binding .

Advanced Research Questions

Q. How can researchers mitigate the formation of dibrominated by-products during synthesis?

- Methodological Answer :

- Controlled Bromine Addition : Use a 1:1 molar ratio of bromine to the enone precursor to avoid over-bromination. Stepwise addition under inert atmosphere (e.g., N₂) minimizes side reactions.

- Low-Temperature Conditions : Conduct reactions at 0–5°C to slow down secondary bromination.

- Purification Strategies : Column chromatography with gradient elution (hexane/ethyl acetate) separates the target compound from dibrominated impurities .

Q. What challenges arise in crystallizing this compound for structural analysis, and how are they addressed?

- Methodological Answer :

- Crystallization Issues : The bromomethyl group’s steric bulk and methoxy’s polarity can disrupt crystal packing.

- Solutions : Optimize solvent mixtures (e.g., acetone/water) for slow evaporation. Use seeding techniques with microcrystals. SHELXL refinement parameters (e.g., riding H-atom models) improve structural accuracy when data resolution is moderate (~0.8 Å) .

Q. What mechanistic insights explain the regioselectivity of bromination in this compound?

- Methodological Answer : Bromination occurs preferentially at the 3-position due to:

- Electronic Effects : The methoxy group at position 2 directs electrophilic attack via resonance donation.

- Steric Factors : The propan-2-one moiety at position 1 limits bromine access to adjacent positions. Computational studies (DFT) can model charge distribution to predict reactivity .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Light Sensitivity : The bromomethyl group is prone to photolytic degradation; store in amber vials at –20°C.

- Moisture Sensitivity : Hygroscopicity is minimized by desiccants (e.g., silica gel).

- Long-Term Stability : Periodic NMR analysis (every 6 months) monitors decomposition (e.g., debromination or oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.